
FIPI
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole core is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.
Deschlorohalopemide Derivatization: The fluorinated indole is further reacted with deschlorohalopemide to form the final compound, 5-fluoro-2-indolyl deschlorohalopemide.
Industrial Production Methods
Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
FIPI undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the indole ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can be further studied for their biological activities .
Scientific Research Applications
A. Cancer Research
FIPI's ability to inhibit PLD activity makes it a valuable tool in cancer research. Elevated levels of PLD expression have been associated with increased invasion and migration of cancer cells. Studies have demonstrated that:
- Breast Cancer : this compound significantly impairs EGF-induced signaling pathways that promote breast cancer cell invasion .
- Potential Therapeutic Use : Given its effects on cell migration and invasion, this compound is being explored as a potential therapeutic agent for targeting metastatic cancers.
B. Neurobiology
This compound has also been investigated for its effects on neuronal signaling:
- Neurotransmitter Release : By modulating PA levels, this compound may influence neurotransmitter release mechanisms, providing insights into synaptic plasticity and neurodegenerative diseases .
A. In Vivo Studies
Recent studies have highlighted the efficacy of this compound in various in vivo models:
B. Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Half-Life : The compound demonstrates a significant half-life and bioavailability, which are crucial for its potential therapeutic applications .
- Potency : With an IC50 value as low as 0.5 nM for PLD inhibition, this compound is one of the most potent small-molecule inhibitors available for PLD research .
Mechanism of Action
FIPI exerts its effects by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that plays a crucial role in various cellular processes . By inhibiting PLD, this compound disrupts the production of PA, thereby affecting processes such as cell spreading, stress fiber formation, and chemotaxis . The molecular targets of this compound include PLD1 and PLD2, and it interferes with the signaling pathways involving these enzymes .
Comparison with Similar Compounds
FIPI is unique in its potent inhibition of both PLD1 and PLD2. Similar compounds include:
Halopemide: The parent compound of this compound, which also inhibits PLD but with lower potency.
VU0155069: Another PLD inhibitor with different structural features and specificity.
ML395: A selective PLD2 inhibitor with distinct chemical properties.
This compound stands out due to its high potency and ability to inhibit both PLD1 and PLD2, making it a valuable tool in research applications .
Biological Activity
5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent inhibitor of phospholipase D (PLD), an enzyme implicated in various cellular processes, including membrane trafficking, cell signaling, and cytoskeletal dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound selectively inhibits both PLD1 and PLD2, which are critical for the production of phosphatidic acid (PA) from phosphatidylcholine. The inhibition occurs through a competitive mechanism, with this compound demonstrating a low IC50 value—approximately 10 nM for PLD2 and 1 nM for PLD1 in vitro. In vivo studies indicate that this compound effectively crosses cell membranes and inhibits PLD activity on endogenous substrates within the cytoplasmic environment .
Efficacy in Cellular Models
This compound has been extensively studied in various cellular models to assess its impact on PLD activity:
- Inhibition of PLD Activity : In CHO cells overexpressing PLD1 and PLD2, this compound treatment resulted in significant inhibition of PLD activity. For instance, when stimulated by phorbol myristate acetate (PMA), parental cells showed a marked increase in PA levels, which was substantially reduced upon this compound treatment .
- Impact on Cell Signaling : this compound's inhibition of PLD has been linked to downstream effects on signaling pathways. For example, it has been shown to block PMA-induced PA production, suggesting that PLD activity is essential for maintaining both basal levels of PA and compensating for increased turnover during signaling events .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Spinal Cord Injury (SCI) : In a mouse model of SCI, administration of this compound improved locomotor function and reduced glial scarring. This suggests that targeting PLD with this compound may mitigate secondary injury mechanisms following spinal cord damage .
- Thrombus Formation : Another study demonstrated that this compound treatment impaired thrombus formation in vivo without significant off-target effects. This finding supports the notion that inhibiting PLD can have beneficial effects in conditions characterized by excessive platelet aggregation .
Summary of Research Findings
The following table summarizes key findings from studies involving this compound:
Properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939055-18-2 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.